molecular formula C10H10BrF3O B1448969 2-Bromo-1-propoxy-4-(trifluoromethyl)benzene CAS No. 1881329-92-5

2-Bromo-1-propoxy-4-(trifluoromethyl)benzene

Cat. No. B1448969
M. Wt: 283.08 g/mol
InChI Key: UVKIFVVMMMMKNA-UHFFFAOYSA-N
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Description

2-Bromo-1-propoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H10BrF3O. It has a molecular weight of 283.09 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-propoxy-4-(trifluoromethyl)benzene is 1S/C10H10BrF3O/c1-2-5-15-9-6-7 (10 (12,13)14)3-4-8 (9)11/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The compound serves as an intermediate in the synthesis of diverse organic molecules. For example, it has been involved in the synthesis of naphthalenes and naphthols through aryne routes, showcasing its role in constructing complex aromatic systems with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).
  • In another study, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction was reported, demonstrating the compound's utility in forming ketones which are valuable in various chemical syntheses (Qiao Lin-lin, 2009).

Material Science and Fluorine Chemistry

  • The compound has been implicated in the study of steric pressure in chemical reactions, highlighting the trifluoromethyl group's role as both an emitter and transmitter of steric pressure, which has implications in designing molecules with specific reactivity profiles (Schlosser et al., 2006).
  • Unique sodium dithionite initiated coupling reactions have been explored with this compound, leading to the synthesis of novel organofluorine compounds. Such reactions are crucial for developing materials with specific properties, such as increased resistance to degradation or novel electronic characteristics (Dmowski et al., 2009).

Advanced Organic Synthesis Techniques

  • Research has also focused on the synthesis of bromo-, boryl-, and stannyl-functionalized compounds via Diels-Alder or C-H activation reactions, where derivatives of 2-Bromo-1-propoxy-4-(trifluoromethyl)benzene could potentially serve as precursors or intermediates. These methodologies are fundamental in constructing molecules for pharmaceuticals, agrochemicals, and materials science (Reus et al., 2012).

properties

IUPAC Name

2-bromo-1-propoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-2-5-15-9-4-3-7(6-8(9)11)10(12,13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKIFVVMMMMKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-propoxy-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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